molecular formula C9H13ClO4 B1250296 8-Chloro-9-hydroxy-8,9-deoxyasperlactone

8-Chloro-9-hydroxy-8,9-deoxyasperlactone

Cat. No.: B1250296
M. Wt: 220.65 g/mol
InChI Key: DTTXMEFLUMXFTB-JJAFMLPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-9-hydroxy-8,9-deoxyasperlactone is a natural product found in Aspergillus ostianus with data available.

Scientific Research Applications

Antibacterial Properties

8-Chloro-9-hydroxy-8,9-deoxyasperlactone, isolated from the marine-derived fungus Aspergillus ostianus, has shown notable antibacterial properties. Specifically, it exhibited significant activity against the marine bacterium Ruegeria atlantica, indicating its potential as an antibacterial agent in marine environments (Namikoshi et al., 2003).

Response to Environmental Stress

Research on Aspergillus ochraceus LCJ11-102, a fungus associated with coral, revealed that under environmental stress, it produces various secondary metabolites, including compounds like this compound. This suggests that environmental factors can influence the production of such compounds, highlighting their potential in environmental stress studies (Zhou et al., 2010).

Biotransformation Studies

Studies involving the biotransformation of lactones with methylcyclohexane rings, including compounds related to this compound, have been conducted. These studies provide insights into the transformation of such compounds by fungal strains and their resultant biological activities, contributing to our understanding of biotransformation processes (Wińska et al., 2016).

Theoretical Characterization

Theoretical studies using Density Functional Theory (DFT) have been performed on molecules like 8-Chloro-9-hydroxy-aflatoxin B1, which are structurally similar to this compound. These studies aid in understanding the structural, electronic, and spectroscopic properties of such compounds, providing a basis for further experimental and theoretical research (Escobedo-González et al., 2016).

Antimicrobial Studies

Research on antimicrobial chloro-hydroxylactones derived from biotransformation of bicyclic halolactones, similar to this compound, demonstrates their ability to inhibit the growth of various pathogenic microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Grabarczyk et al., 2020).

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

(2R)-4-(1-chloro-2-hydroxypropyl)-2-[(1S)-1-hydroxyethyl]-2H-furan-5-one

InChI

InChI=1S/C9H13ClO4/c1-4(11)7-3-6(9(13)14-7)8(10)5(2)12/h3-5,7-8,11-12H,1-2H3/t4-,5?,7+,8?/m0/s1

InChI Key

DTTXMEFLUMXFTB-JJAFMLPCSA-N

Isomeric SMILES

C[C@@H]([C@H]1C=C(C(=O)O1)C(C(C)O)Cl)O

Canonical SMILES

CC(C1C=C(C(=O)O1)C(C(C)O)Cl)O

Synonyms

8-chloro-9-hydroxy-8,9-deoxyasperlactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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